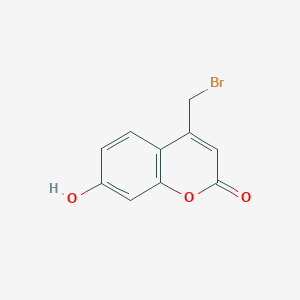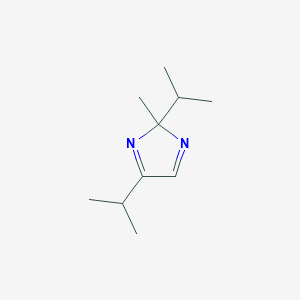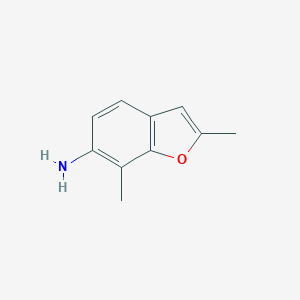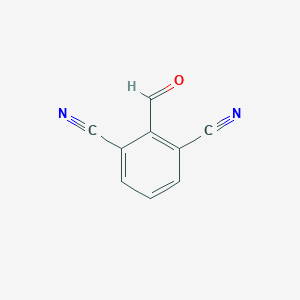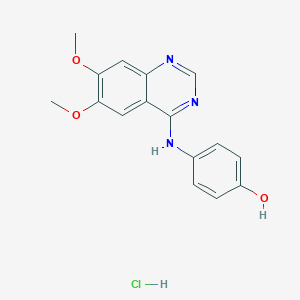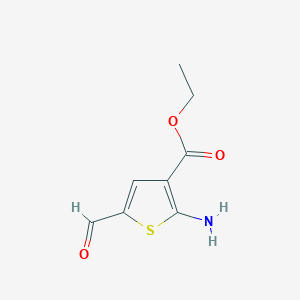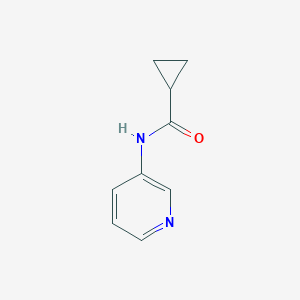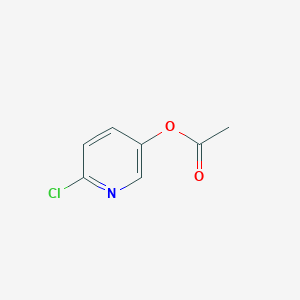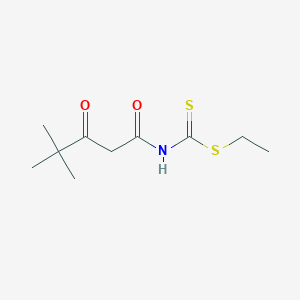
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester, also known as 4,4-dimethyl-1,3-dioxopentylthioethyl ester, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of carbamodithioic acid, (Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester-1,3-dioxopentyl)-, ethyl ester involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. It also enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play a crucial role in protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that carbamodithioic acid, (Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester-1,3-dioxopentyl)-, ethyl ester can exert various biochemical and physiological effects in cells and tissues. It has been found to protect against oxidative stress-induced apoptosis, reduce lipid peroxidation, and enhance mitochondrial function. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using carbamodithioic acid, (Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester-1,3-dioxopentyl)-, ethyl ester in lab experiments is its ability to scavenge free radicals and inhibit oxidative stress, which can be useful in studying the mechanisms of oxidative stress-related diseases. However, one of the limitations is that its effects may vary depending on the concentration used and the duration of exposure.
Direcciones Futuras
There are several future directions for the research on carbamodithioic acid, (Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester-1,3-dioxopentyl)-, ethyl ester. One potential direction is to investigate its potential as a therapeutic agent for oxidative stress-related diseases. Further studies are also needed to elucidate its mechanism of action and to determine the optimal concentration and duration of exposure for its beneficial effects. Additionally, research can be done to explore its potential applications in other fields such as agriculture and food preservation.
In conclusion, carbamodithioic acid, (Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester-1,3-dioxopentyl)-, ethyl ester is a chemical compound that has shown potential in scientific research due to its antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals and inhibit oxidative stress makes it a potential candidate for the treatment of oxidative stress-related diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of carbamodithioic acid, (Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester-1,3-dioxopentyl)-, ethyl ester can be achieved through the reaction of Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester-1,3-dioxopentan-2-one with ethanethiol in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through the formation of an intermediate thiolate, which then reacts with the ketone to form the desired ester product.
Aplicaciones Científicas De Investigación
Carbamodithioic acid, (Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester-1,3-dioxopentyl)-, ethyl ester has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
178408-13-4 |
|---|---|
Nombre del producto |
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester |
Fórmula molecular |
C10H17NO2S2 |
Peso molecular |
247.4 g/mol |
Nombre IUPAC |
ethyl N-(4,4-dimethyl-3-oxopentanoyl)carbamodithioate |
InChI |
InChI=1S/C10H17NO2S2/c1-5-15-9(14)11-8(13)6-7(12)10(2,3)4/h5-6H2,1-4H3,(H,11,13,14) |
Clave InChI |
ZNCDQJGYVKCPMX-UHFFFAOYSA-N |
SMILES |
CCSC(=S)NC(=O)CC(=O)C(C)(C)C |
SMILES canónico |
CCSC(=S)NC(=O)CC(=O)C(C)(C)C |
Otros números CAS |
178408-13-4 |
Sinónimos |
N-ethylsulfanylcarbothioyl-4,4-dimethyl-3-oxo-pentanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



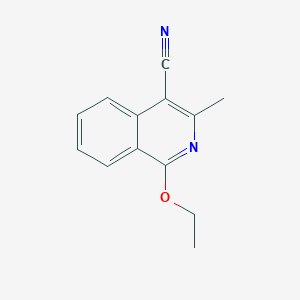

![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)
